molecular formula C12H22O4 B12088075 Diethyl tetramethylbutanedioate CAS No. 33367-54-3

Diethyl tetramethylbutanedioate

Cat. No.: B12088075
CAS No.: 33367-54-3
M. Wt: 230.30 g/mol
InChI Key: DRVYAVWIBGKJNA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester typically involves the esterification of butanedioic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield. The product is then subjected to various purification steps, including distillation and filtration, to obtain the final pure compound .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to produce various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release butanedioic acid, which can then participate in various metabolic pathways. The compound’s unique structure allows it to interact with enzymes and proteins, potentially modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: A similar ester of butanedioic acid with ethyl groups.

    Dimethyl succinate: Another ester of butanedioic acid with methyl groups.

    Diethyl malonate: An ester of malonic acid with ethyl groups.

Uniqueness

Butanedioic acid,2,2,3,3-tetramethyl-, 1,4-diethyl ester is unique due to its tetramethyl substitution, which imparts distinct chemical properties and reactivity compared to other esters of butanedioic acid. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

diethyl 2,2,3,3-tetramethylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-7-15-9(13)11(3,4)12(5,6)10(14)16-8-2/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVYAVWIBGKJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(C)(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291871
Record name diethyl tetramethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33367-54-3
Record name NSC78807
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78807
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl tetramethylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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